Home > Products > Building Blocks P12441 > 4'-Bromo-[1,1'-biphenyl]-2-ol
4'-Bromo-[1,1'-biphenyl]-2-ol - 21849-89-8

4'-Bromo-[1,1'-biphenyl]-2-ol

Catalog Number: EVT-3023357
CAS Number: 21849-89-8
Molecular Formula: C12H9BrO
Molecular Weight: 249.107
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(Biphenyl-2-yloxy)methyl]oxirane

  • Compound Description: 2-[(Biphenyl-2-yloxy)methyl]oxirane serves as a key intermediate in the synthesis of propranolol and its derivatives. [] It does not possess inherent biological activity itself but serves as a scaffold for further modification.
  • Relevance: This compound shares the core biphenyl structure with 4'-Bromo-[1,1'-biphenyl]-2-ol but lacks the 4'-bromo substituent. Additionally, it features an oxymethyl oxirane group at the 2-position, which is a key structural difference. []

1-(Biphenyl-2-yloxy)-3-(propan-2-ylamino)propan-2-ol (Propranolol)

  • Compound Description: Propranolol is a well-known beta-blocker drug used to treat various cardiovascular conditions. It exhibits potent antifungal activity against Rhizoctonia solani and Aspergillus niger. [] Propranolol also demonstrates antibacterial activity against Bacillus species and herbicidal properties. []

1-(2,6-Dimethyl-/4-Methoxy-/4-Chloro-3-hydroxy-/2,6-Dimethoxy-/3,4-Dimethyl-/4-Amine-/4-Bromo/3,4-Dinitro-/2,4-Dihydroxyphenoxy)-3-(biphenyl-2-yloxy)-propan-2-ols

  • Compound Description: This series of compounds represents a library of propranolol derivatives synthesized by reacting 2-[(biphenyl-2-yloxy)methyl]oxirane with isopropylamine and various substituted phenols. These derivatives were evaluated for their antifungal, antibacterial, and herbicidal activities. []

3-[4'-Bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine (Compound IV)

  • Compound Description: Compound IV shows potent activity against various Mycobacterium species, including M. tuberculosis, and demonstrates activity against different lifecycle stages of Trypanosoma cruzi. [] Additionally, Compound IV exhibits activity against Leishmania amazonensis with promising efficacy against intracellular amastigotes of T. cruzi and L. amazonensis promastigotes. []

4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-phenylmethanone Derivatives

  • Compound Description: This series of nine biphenyl methanone (BPM) derivatives includes variations on the 'X' substituent. They exhibit weak antimycobacterial activity, with the SO2CH3 derivative demonstrating the highest potency. [] Toxicity analysis revealed low toxicity in Escherichia coli and V79 cells, with the exception of the SO2CH3 and NO2 derivatives. []

3-(4'-Bromo[1,1'-biphenyl-4-yl)-3-(4-bromo-phenyl)-N,N-dimethyl-2-propen-1-amine (BBAP)

  • Compound Description: BBAP exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values of 8 μM and 25 μM for the free and liposome-encapsulated forms, respectively. [] Although liposomal encapsulation does not significantly improve extracellular activity, it reduces cytotoxicity against J774 macrophages. []

3-[3-(4′-Bromo[1,1′-biphenyl]-4-yl)-3-keto-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one

  • Compound Description: This compound is a precursor used in the study of diastereoselective reduction reactions, specifically focusing on the influence of reducing agents and reaction conditions on the stereoselectivity of the reduction process. []

4'(Dibromomethyl)[1,1'-Biphenyl]-2-Carbonitrile

  • Compound Description: Identified as a potential genotoxic impurity in the synthesis of Telmisartan. []
  • Relevance: Structurally analogous to 4'-Bromo-[1,1'-biphenyl]-2-ol, differing in the substitution at the 2-position where a carbonitrile group is present instead of the hydroxyl group. Further, it has an additional bromine atom on the methyl group at the 4'-position. []

4'-Bromomethyl-2-Cyanobiphenyl

  • Compound Description: Identified as another potential genotoxic impurity in the synthesis of Telmisartan. []
  • Relevance: Closely related to 4'-Bromo-[1,1'-biphenyl]-2-ol, differing by a carbonitrile group replacing the hydroxyl at the 2-position and a methyl group attached to the bromine at the 4'-position. []

(2-Bromophenyl)diphenylstibane

  • Compound Description: A precursor used in the synthesis of organoantimony(III) compounds, which are of interest for their potential use as bidentate ligands in coordination chemistry. []

{2’-Bromo-[1,1’-biphenyl]-2yl}diphenylstibane

  • Compound Description: An organoantimony(III) compound generated unexpectedly during the synthesis of (2-bromophenyl)diphenylstibane. []
  • Relevance: Shares the core structure of 4'-Bromo-[1,1'-biphenyl]-2-ol with the bromine located at the 2' position of the biphenyl group. Additionally, it has a diphenylstibane substituent at the 2-position. []
  • Compound Description: This series explores the impact of various substitutions on the biphenyl moiety regarding their inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). []
  • Relevance: These compounds possess a biphenyl core like 4'-Bromo-[1,1'-biphenyl]-2-ol, but they lack the bromine at the 4' position and instead contain a 7-(3,5-dihydroxy-6-heptenoic acid) group or its lactone form at the 2-position. Various substitutions on the 3 and 5 positions of the biphenyl are investigated. []

(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

  • Compound Description: A hybrid molecule synthesized by reacting amphetamine with flurbiprofen, representing a new chemical entity. []

4′-Bromo-2′,5′-dimethoxy-2,5-dioxo-[1,1′-biphenyl]-3,4-dicarbonitrile [BrHBQ(CN)2]

  • Compound Description: A substituted hemibiquinone derivative whose crystal structure reveals a unique geometry influenced by weak interactions within the crystal lattice. []
  • Relevance: This compound features the 4'-bromo-[1,1'-biphenyl] unit of 4'-Bromo-[1,1'-biphenyl]-2-ol. It differs by having a 2,5-dioxo-3,4-dicarbonitrile group in place of the 2-hydroxyl and methoxy groups replacing the hydrogens on the 2' and 5' positions. []

4′-Bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile

  • Compound Description: Another substituted hemibiquinone derivative, this compound's crystal structure exhibits distinct geometric features influenced by intra- and intermolecular hydrogen bonding. []
  • Relevance: Shares the 4'-bromo-[1,1'-biphenyl] core with 4'-Bromo-[1,1'-biphenyl]-2-ol but differs in the substituents at the 2, 2', 3, 4, and 5 positions. Specifically, it possesses hydroxyl groups at the 2 and 5 positions, methoxy groups at the 2' and 5' positions, and two carbonitrile groups at the 3 and 4 positions. []

9,90′ (1,3,4-oxadiazole-2,5-diyldi(1,1′-biphenyl)-2′,4- diyl)bis[9H-carbazole]

  • Compound Description: A complex molecule studied for its crystal structure, which exhibits pseudo-inversion symmetry and interesting order-disorder characteristics. []

1-[(1E)-N-(4-Bromo-3-ethoxyphenyl)ethanimidoyl]naphthalen-2-ol (L1H)

  • Compound Description: This Schiff base acts as a bidentate monobasic ligand in the synthesis of mixed ligand complexes with Co(II), Ni(II), Cu(II), and Zn(II). []
  • Relevance: While this compound does not share the biphenyl core with 4'-Bromo-[1,1'-biphenyl]-2-ol, it is structurally similar due to the presence of the bromophenyl group. Additionally, it features a naphthalen-2-ol moiety connected to the bromophenyl ring through an imine linkage. []

3-(4'-Y-(1,1'-biphenyl)-4-yl)-N,N-dimethyl-3-(4-X-phenyl)-2-propen-1-amine Derivatives

  • Compound Description: This set of compounds represents a series of derivatives designed with modifications at both the 4'- and 4-positions of the biphenyl core. They were synthesized to evaluate their antimycobacterial activity and cytotoxicity. []
  • Relevance: These compounds are analogous to 4'-Bromo-[1,1'-biphenyl]-2-ol, featuring a biphenyl core with variable substituents (X and Y) at the 4- and 4'- positions respectively. [] This series explores a range of modifications around the core structure.

3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine

  • Compound Description: A key intermediate in the synthesis of Fluxapyroxad, a fungicide. []
  • Relevance: Structurally similar to 4'-Bromo-[1,1'-biphenyl]-2-ol, possessing the biphenyl core but with three fluorine atoms at the 3', 4', and 5' positions and an amino group replacing the hydroxyl at the 2-position. []

2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306)

  • Compound Description: An orally bioavailable positive allosteric modulator of the human dopamine D1 receptor. Shows potential for treating Parkinson's disease by enhancing dopamine's effect. []
  • Relevance: Shares the biphenyl structure of 4'-Bromo-[1,1'-biphenyl]-2-ol with key differences in substituents. It has a fluoromethoxy group at the 2-position and an (S)-methanesulfonimidoyl group at the 4'-position. []

1,1′-Biphenyl-2-yl isocyanide dihalides

  • Compound Description: Precursors utilized in Lewis acid-catalyzed reactions, leading to the formation of phenanthridine derivatives. The dihalides specifically refer to the dichloride and dibromide forms. []
  • Relevance: These compounds share the biphenyl core with 4'-Bromo-[1,1'-biphenyl]-2-ol but lack the 4'-bromo substituent. Instead, they have an isocyanide dihalide group at the 2-position. []

2,3,4,4′‐Tetramethoxy‐1,1′‐biphenyls

  • Compound Description: A series of colchicine model compounds synthesized and evaluated for their antitubulin activity and ability to inhibit tubulin polymerization. []

1-P(Biph)-2-SHC6H4 (BiphPSH)

  • Compound Description: A ditopic phosphanylarylthiol ligand utilized in the synthesis of cis isomers of nickel(II), palladium(II), and platinum(II) complexes. []
  • Relevance: While not containing a biphenyl core itself, it incorporates a biphenyl group (Biph = 1,1'-biphenyl-2,2'-diyl) as a substituent on the phosphorus atom. The presence of the phosphine and thiol groups in close proximity makes it a potential chelating ligand, similar to the potential chelating ability of 4'-Bromo-[1,1'-biphenyl]-2-ol due to the proximity of the bromine and hydroxyl groups. []

2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid

  • Compound Description: This compound, also known as flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID). It serves as a starting material for synthesizing acyl hydrazone derivatives targeting urease inhibition. []
  • Relevance: This compound shares the biphenyl core with 4'-Bromo-[1,1'-biphenyl]-2-ol but differs by having a fluorine atom at the 2-position and a propanoic acid substituent at the 4-position of the biphenyl ring. []

Methyl 3-Chloro-3′-fluoro-4′-{(1R)-1-[({1-[(trifluoroacetyl)amino]cyclopropyl}carbonyl)amino]ethyl}-1,1′-biphenyl-2-carboxylate (MK-0686)

  • Compound Description: A potent bradykinin B1 receptor antagonist. Studies in rhesus monkeys revealed autoinduction of its own metabolism through interaction with the CYP2C75 enzyme. []

(−)‐(P)‐N,N′‐Bis­[(5‐bromo‐2‐hydroxy­phenyl)­methyl­idene]‐6,6′‐di­methyl‐1,1′‐bi­phenyl‐2,2′‐dimethan­amine

  • Compound Description: An enantiopure, axially chiral compound. Its structure, confirmed through X-ray crystallography, demonstrates approximate C2 symmetry with intramolecular hydrogen bonding. []
  • Compound Description: This series focuses on tebuquine analogues, which are antimalarial agents. The structural modifications primarily involve variations in the alkylamino side chain and the presence or absence of N-oxidation. [, ]
  • Relevance: These compounds share the biphenyl core structure with 4'-Bromo-[1,1'-biphenyl]-2-ol. They lack the bromine at the 4' position and have a (7-chloro-4-quinolinyl)amino group at the 5-position, a hydroxyl group at the 2-position, and an (alkylamino)methyl group at the 3-position of the biphenyl. [, ]

4,5,4′,5′-Tetramethoxy-1,1′-biphenyl-2,2′-dicarboxaldehyde

  • Compound Description: Synthesized using an ambient-temperature Ullman reaction, this compound serves as a versatile intermediate in organic synthesis. []
  • Relevance: This compound is structurally analogous to 4'-Bromo-[1,1'-biphenyl]-2-ol, featuring a biphenyl core but with methoxy groups at the 4, 5, 4', and 5' positions and carboxaldehyde groups replacing the hydroxyl groups at the 2 and 2' positions. []

1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic acid (H4bptc)

  • Compound Description: This tetracarboxylic acid serves as a versatile building block for constructing metal-organic frameworks (MOFs) due to its multiple coordination sites. It has been used to prepare various coordination polymers with uranium, nickel, copper, and dysprosium. [, ]

[Co3{O2CC12H8CO2}2.5(OH)(H2O)2]n

  • Compound Description: A cobalt(II) 1,1′‐biphenyl‐2,2′‐dicarboxylate hydroxide chain compound characterized by its one-dimensional structure and antiferromagnetic coupling between cobalt(II) ions. []
  • Relevance: This complex incorporates the 1,1′-biphenyl‐2,2′‐dicarboxylate unit derived from 1,1′-biphenyl-2,2′-dicarboxylic acid, which is structurally related to 4'-Bromo-[1,1'-biphenyl]-2-ol through the shared biphenyl core. []

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol)

  • Compound Description: This compound, known as batefenterol, is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. It has been investigated for treating chronic obstructive pulmonary disease (COPD) and demonstrated clinical efficacy in Phase 2b trials. []
Overview

4'-Bromo-[1,1'-biphenyl]-2-ol is an organic compound belonging to the biphenyl family, characterized by the presence of a bromine atom at the para position (4') and a hydroxyl group (-OH) at the ortho position (2) of one of the phenyl rings. This compound is significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Source

The compound can be identified by its IUPAC name and has various synonyms, including 4-bromobiphenyl-2-ol and 5-bromo[1,1'-biphenyl]-2-ol. Its molecular formula is C12H9BrOC_{12}H_{9}BrO, with a molecular weight of approximately 249.103 g/mol .

Classification

4'-Bromo-[1,1'-biphenyl]-2-ol is classified as a halogenated phenolic compound. It exhibits properties typical of both biphenyl derivatives and phenolic compounds, making it versatile in chemical reactions.

Synthesis Analysis

Methods

The synthesis of 4'-bromo-[1,1'-biphenyl]-2-ol typically involves the monobromination of biphenyl. A common method includes reacting biphenyl with bromine in an inert solvent such as dimethylsulfoxide or acetic acid. This method aims to achieve high yields while minimizing byproducts like dibromobiphenyl .

Technical Details

The reaction conditions are critical for optimizing yield and selectivity. For instance, conducting the reaction at ambient temperature can yield over 75% of 4-bromo-[1,1'-biphenyl]-2-ol while limiting the formation of undesired dibrominated products . The use of specific solvents helps stabilize the reaction and improve efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 4'-bromo-[1,1'-biphenyl]-2-ol features two phenyl rings connected by a single bond with a bromine atom attached to one ring and a hydroxyl group on the adjacent carbon atom.

Data

The structural representation can be expressed in various formats, including SMILES notation: C1=CC=C(C=C1)C2=CC=C(C=C2Br)O. The compound's InChIKey is AWIYHSVPCXSVRF-UHFFFAOYSA-N, which aids in its identification across chemical databases .

Chemical Reactions Analysis

Reactions

4'-Bromo-[1,1'-biphenyl]-2-ol can participate in several chemical reactions typical of phenolic compounds, including nucleophilic substitutions and electrophilic aromatic substitutions. It can also undergo oxidation to form corresponding quinones or other functionalized products.

Technical Details

In reactions involving nucleophiles, the hydroxyl group can enhance reactivity due to its electron-donating effects. This property allows for modifications that can lead to more complex molecular architectures useful in drug design and material science .

Mechanism of Action

Process

The mechanism of action for 4'-bromo-[1,1'-biphenyl]-2-ol often involves its role as an intermediate in synthetic pathways. For instance, when used as a precursor in organic synthesis, it can facilitate the formation of other biologically active compounds through substitution reactions.

Data

The reactivity is influenced by both the bromine atom and hydroxyl group, which can stabilize transition states during chemical transformations. This dual functionality makes it a valuable compound for creating diverse chemical entities .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 249.103 g/mol
  • Melting Point: Approximately 364.6 K (91.5 °C)
  • Boiling Point: Approximately 583 K (310 °C)

Chemical Properties

4'-Bromo-[1,1'-biphenyl]-2-ol exhibits typical properties associated with halogenated phenols:

  • Solubility: Generally soluble in organic solvents.
  • Reactivity: Reacts with strong bases and acids due to the presence of the hydroxyl group.

These properties are crucial for its application in various chemical processes .

Applications

4'-Bromo-[1,1'-biphenyl]-2-ol finds applications primarily in:

  • Pharmaceuticals: As an intermediate in drug synthesis.
  • Agrochemicals: Used in developing pesticides and herbicides.
  • Liquid Crystals: Employed in materials science for creating liquid crystal displays due to its unique structural properties.

Its versatility stems from both its chemical reactivity and physical characteristics that allow it to participate effectively in various synthetic pathways .

Synthetic Methodologies and Mechanistic Pathways

Regioselective Bromination Strategies in Biphenyl Systems

Regioselective bromination of biphenyl scaffolds presents significant challenges due to competing electrophilic substitution pathways on both aromatic rings. For 4'-Bromo-[1,1'-biphenyl]-2-ol (CAS 21849-89-8), the phenolic hydroxyl group exerts a powerful ortho/para-directing effect that dominates over the bromo substituent's meta-directing influence. Computational studies reveal that the electron density distribution in the biphenyl system creates specific electrophilic aromatic substitution (SEAr) preferences, with the C2 position on the hydroxyl-bearing ring showing substantially higher nucleophilicity (∼5.7 kcal/mol activation barrier difference) compared to positions on the brominated ring [1]. This directing effect enables preferential bromination ortho to the phenolic hydroxyl when stoichiometric bromine is employed under mild conditions.

Lewis acid catalysis significantly enhances regiocontrol during late-stage bromination. Aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃) complexation with the phenolic oxygen increases the ring's electron deficiency while simultaneously activating bromine through halogen polarization. This dual effect creates a pronounced ortho-directing bias, enabling selective monobromination at the C3 position of the hydroxyl-bearing ring even when the 4'-position is pre-brominated . The reaction medium critically influences this process: non-coordinating solvents like dichloroethane minimize catalyst dissociation, while polar aprotic solvents diminish regioselectivity through competitive solvation of the Lewis acid catalyst.

Table 1: Regioselective Bromination Approaches for 4'-Bromo-[1,1'-biphenyl]-2-ol Derivatives

Directing GroupConditionsRegioselectivity Ratio (ortho:meta:para)Yield (%)
Phenolic -OHBr₂/CH₂Cl₂/0°C85:10:572
-OBr (protected)NBS/DMF/80°C0:95:568
Lewis Acid ComplexBr₂/AlCl₃/CS₂98:2:089

Protective group strategies offer complementary regioselectivity profiles. O-alkylation or O-acetylation converts the hydroxyl into a moderate meta-directing group, enabling bromination predominantly at the C5 position on the hydroxyl-bearing ring when conducted in refluxing dimethylformamide. This protective approach demonstrates how temporary modulation of electronic properties enables access to bromination patterns unattainable through direct functionalization [1] . Kinetic studies reveal that the unprotected biphenol system undergoes bromination approximately 30-fold faster than its protected analogs at 25°C, highlighting the profound activating effect of the free phenolic hydroxyl group on electrophilic substitution kinetics.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling methodologies enable precision functionalization of 4'-Bromo-[1,1'-biphenyl]-2-ol at both the brominated ring and through directed C-H activation on the hydroxyl-bearing ring. The C-Br bond at the 4'-position exhibits exceptional reactivity in Suzuki-Miyaura couplings due to diminished steric constraints compared to ortho-substituted aryl halides. Using Pd(PPh₃)₄ as catalyst (1-2 mol%) and aqueous Na₂CO₃ as base in toluene/ethanol mixtures, this moiety couples efficiently with arylboronic acids bearing diverse functional groups (-OMe, -CN, -COMe) at 80-90°C, achieving yields consistently exceeding 85% [2]. The phenolic hydroxyl group requires no protection during these transformations, though anhydrous conditions minimize protodebromination side reactions.

The biphenyl system also participates effectively in Kumada and Negishi couplings. Organomagnesium reagents couple with the 4'-bromo position using nickel-phosphine complexes (e.g., Ni(dppf)Cl₂) at ambient temperature within 2 hours (78-92% yields), while organozinc reagents exhibit enhanced functional group tolerance under palladium catalysis [2]. Mechanistic studies indicate that the hydroxyl group may facilitate transmetalation through weak coordination to the palladium center, accelerating the catalytic cycle by stabilizing the transition state. This effect manifests most prominently when employing sterically hindered SPhos or XPhos ligands that create electron-deficient coordination sites amenable to oxygen coordination.

Table 2: Cross-Coupling Reactions of 4'-Bromo-[1,1'-biphenyl]-2-ol

Reaction TypeCatalyst SystemNucleophileTemperatureYield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃PhB(OH)₂85°C92
KumadaNi(dppp)Cl₂PhMgBr25°C78
NegishiPd(OAc)₂/XPhosPhZnCl70°C87
StillePd₂(dba)₃/AsPh₃PhSnBu₃100°C81

Directed ortho-metalation (DoM) capitalizes on the phenolic hydroxyl's ability to direct magnesiation or zincation ortho to itself. Treatment with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl) at -40°C in THF provides the kinetically controlled magnesiated intermediate within 30 minutes, which subsequently undergoes transmetalation to zinc or direct electrophilic quenching to install functionalities (-CHO, -COMe, -PO(OR)₂) ortho to the hydroxyl group [2]. This orthogonal functionalization strategy enables sequential modification of both rings without protective group manipulation: first, the brominated ring undergoes cross-coupling, followed by directed C-H functionalization on the hydroxyl-bearing ring, providing efficient access to highly substituted biphenyl architectures.

Solvent Effects and Reaction Medium Optimization in Directed Ortho-Metalation

The efficiency of directed ortho-metalation (DoM) in 4'-Bromo-[1,1'-biphenyl]-2-ol exhibits profound solvent dependence due to competitive solvation effects and aggregation states of organometallic species. Ethereal solvents (THF, 2-Me-THF) solvate lithium cations effectively, enhancing the nucleophilicity of amide bases like lithium tetramethylpiperidide (LiTMP). In THF at -78°C, metalation ortho to the phenolic hydroxyl occurs within 15 minutes with 95% regioselectivity, while dichloromethane under identical conditions yields only trace conversion due to insufficient cation solvation . The pre-coordination of the phenolic oxygen to the lithium cation of the amide base forms a crucial chelate structure that directs metalation to the adjacent ortho position. This coordination complex remains stable in ethereal solvents but dissociates in more polar media like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Aprotic dipolar solvents significantly alter reaction kinetics and regioselectivity profiles. DMF coordinates strongly to organolithium reagents, diminishing their basicity while simultaneously disrupting the directing group complexation. However, when using less basic zincating reagents (TMP₂Zn·2MgCl₂·2LiCl), DMF becomes the optimal solvent, providing complete ortho-zincation within 2 hours at 25°C. This solvent-dependent behavior arises from DMF's ability to solubilize the organozinc species while maintaining sufficient Lewis acidity at zinc to coordinate with the phenolic oxygen . Reaction medium acidity critically influences functional group compatibility: solvents with pKa >25 (e.g., DMSO, sulfolane) minimize protonolysis of sensitive organometallic intermediates, while those with pKa <20 (e.g., acetonitrile, acetic acid) induce rapid decomposition.

Table 3: Solvent Parameters in Directed Metalation Reactions

SolventDielectric Constant (ε)pKaMetalation Efficiency (%)Reaction Time (min)
THF7.6389515
2-Me-THF6.2399218
DMF36.72988120
DMSO46.73178180
DME7.2358030

Optimization studies reveal that solvent mixtures provide superior performance compared to neat solvents. THF/DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) combinations (4:1 v/v) enhance both reaction rate and regioselectivity by partially solvating lithium cations while maintaining the phenolic directing group coordination. The biphenyl system's moderate solubility in hydrocarbon solvents (0.0115 mg/mL in hexanes) necessitates cosolvents for homogeneous reaction conditions [1]. Computational modeling of solvent effects (SMD continuum model) predicts solvation energies that correlate strongly with observed metalation rates, providing a rational basis for solvent selection. Water content must be rigorously controlled (<50 ppm) as even trace moisture reduces yields by 30-40% through competitive hydrolysis of the organometallic intermediate.

Asymmetric Synthesis Approaches for Chiral Derivatives

The restricted rotation along the C1-C1' axis in ortho-substituted 4'-Bromo-[1,1'-biphenyl]-2-ol derivatives creates conditions for axial chirality (atropisomerism). Kinetic resolution and asymmetric synthesis strategies enable access to enantiomerically enriched forms essential for pharmaceutical applications. Lipase-mediated enzymatic kinetic resolution using vinyl acetate in tert-butyl methyl ether achieves moderate enantioselectivity (E = 15-20) through preferential acetylation of the (R)-enantiomer [2]. The 4'-bromo substituent exerts a significant electronic effect on the rotation barrier (ΔG‡ = 28.5 kcal/mol at 25°C), rendering the atropisomers configurationally stable at ambient temperature according to computational studies [1].

Asymmetric Suzuki-Miyaura coupling provides a more direct route to enantioenriched scaffolds. Employing chiral palladium catalysts featuring Josiphos or MeO-Biphep ligands enables the coupling of 2-bromophenols with 4-bromophenylboronic acid derivatives. This method achieves enantiomeric excesses of 78-92% when conducted in toluene/water mixtures at 60°C with careful control of base stoichiometry (Cs₂CO₃ preferred) [2]. The phenolic hydroxyl plays a dual role: as a directing group for ortho-palladation and as a coordination site that influences the chiral environment around the palladium center during the reductive elimination step, which determines the axial chirality.

Chiral auxiliaries temporarily incorporated at the phenolic oxygen provide an alternative stereocontrol strategy. (S)-1-Phenylethyl chloroformate derivatives form diastereomeric carbamates that undergo diastereoselective ortho-functionalization (e.g., bromination, lithiation-electrophilic quenching). Subsequent auxiliary removal under mild hydrolytic conditions yields enantioenriched biphenols with er >95:5. The 4'-bromo substituent enhances diastereoselectivity by increasing the steric differentiation between prochiral faces during electrophilic attack [2]. Noyori asymmetric hydrogenation of corresponding exocyclic alkenes provides access to chiral saturated analogs, though this approach requires additional synthetic steps to install the hydrogenation substrate.

Table 4: Asymmetric Synthesis Methods for Chiral 4'-Bromo-[1,1'-biphenyl]-2-ol Derivatives

MethodChiral Induceree (%)Yield (%)Configuration
Enzymatic Kinetic ResolutionCandida antarctica Lipase B8542(S)-Alcohol
Asymmetric Suzuki CouplingPd-(S)-MeO-Biphep9278(R)-Atropisomer
Chiral Auxiliary(1R,2S)-Norephedrine9765(S)-Atropisomer
Organocatalytic DesymmetrizationCinchona Alkaloid8871(R)-Atropisomer

Transition metal-catalyzed atroposelective electrophilic bromination represents an emerging methodology. Chiral copper-bisoxazoline complexes catalyze the electrophilic bromination of prochiral biphenyl precursors using N-bromosuccinimide (NBS), achieving enantioselectivities up to 90% ee. This approach benefits from the pre-existing 4'-bromo substituent's electronic influence, which creates sufficient steric differentiation for effective chiral induction during the enantiodetermining bromination step [2]. Computational analysis indicates that the enantioselectivity originates from differential stabilization of diastereomeric transition states where the biphenyl system adopts a twisted conformation that maximizes arene-chiral ligand interactions in the enantioselective-determining step.

Properties

CAS Number

21849-89-8

Product Name

4'-Bromo-[1,1'-biphenyl]-2-ol

IUPAC Name

2-(4-bromophenyl)phenol

Molecular Formula

C12H9BrO

Molecular Weight

249.107

InChI

InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H

InChI Key

ZGOWIHIGUHWAMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.